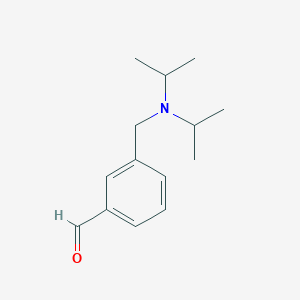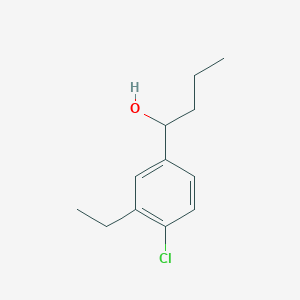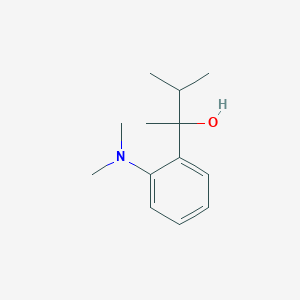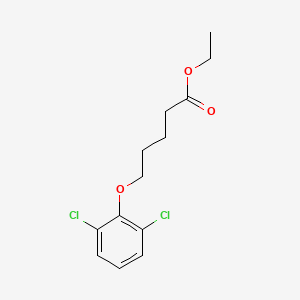
2-(3-Methylthiophen-2-yl)pyridine
Übersicht
Beschreibung
2-(3-Methylthiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) : A study by Tsuboyama et al. (2003) investigated phosphorescent properties of cyclometalated iridium(III) complexes, which included derivatives of 2-(thiophen-2-yl)pyridine. These complexes showed high efficiency and pure-red emission, making them suitable for OLED applications (Tsuboyama et al., 2003).
Photochromic Systems : Nakayama et al. (1991) reported on a diarylethene with an imidazo[1,2-a]pyridine ring that exhibited a reversible ring-closure reaction by photoirradiation, highlighting its potential in photochromic applications (Nakayama et al., 1991).
Singlet Oxygen Production : Mørkved et al. (2009) synthesized zinc azaphthalocyanines with thiophen-2-yl and pyridin-3-yl substituents. They found these compounds showed varied singlet oxygen quantum yields, indicating potential in photodynamic therapy or photosensitizing applications (Mørkved et al., 2009).
Electro-Optic Materials : Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores, including derivatives of pyridine, for applications in nonlinear optical/electro-optic materials (Facchetti et al., 2003).
Coordination Chemistry and Luminescence : Halcrow (2005) reviewed the use of pyridine derivatives in coordination chemistry, highlighting their potential in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Conductivity in Polymers : Ochmańska and Pickup (1991) investigated the conductivity of polymers incorporating 3-methylthiophene and pyridine derivatives, which could have applications in electronic materials (Ochmańska & Pickup, 1991).
Photocatalytic Degradation : Djouambi et al. (2018) studied the photocatalytic degradation of thiophene derivatives, including 2-(3-thienyl) pyridine, indicating potential environmental applications in pollution control (Djouambi et al., 2018).
Anticonvulsant Agents : Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines, incorporating pyridine, and evaluated them as potential anticancer and antimicrobial agents (Katariya et al., 2021).
Eigenschaften
IUPAC Name |
2-(3-methylthiophen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-5-7-12-10(8)9-4-2-3-6-11-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUWFAJUEIWAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990743.png)

![1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990748.png)
![2-[4-(Trifluoromethylthio)benzoyl]thiazole](/img/structure/B7990754.png)



![1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990782.png)